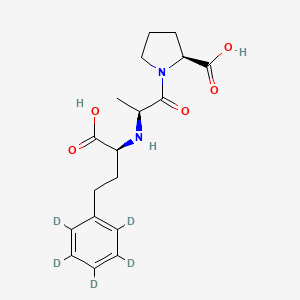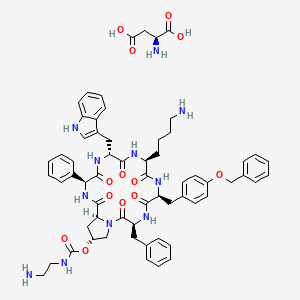
Levofloxacin (hydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levofloxacin (hydrate) is a broad-spectrum antibiotic belonging to the fluoroquinolone drug class. It is the left-handed isomer of ofloxacin and is used to treat a variety of bacterial infections, including acute bacterial sinusitis, pneumonia, urinary tract infections, and some types of gastroenteritis . Levofloxacin is available in various forms, including oral, intravenous, and ophthalmic solutions .
Métodos De Preparación
Levofloxacin is synthesized through a series of chemical reactions starting from basic organic compoundsThe reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired stereochemistry .
Industrial production of levofloxacin often involves the crystallization of the compound in its hemihydrate form. This process includes the careful control of temperature and solvent conditions to obtain the desired crystal form, which is essential for its stability and bioavailability .
Análisis De Reacciones Químicas
Levofloxacin undergoes various chemical reactions, including:
Oxidation: Levofloxacin can be oxidized under specific conditions, leading to the formation of various degradation products.
Reduction: Reduction reactions can modify the quinolone core, affecting the antibiotic’s activity.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Levofloxacin is widely used in scientific research due to its broad-spectrum antibacterial activity. Some of its applications include:
Chemistry: Levofloxacin is used as a model compound in studies of drug stability, solubility, and crystallization.
Medicine: Levofloxacin is extensively studied for its therapeutic effects in treating various bacterial infections.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Levofloxacin exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, levofloxacin prevents the bacteria from replicating and ultimately leads to their death . The molecular targets and pathways involved in this mechanism are crucial for the compound’s effectiveness against a wide range of bacterial pathogens .
Comparación Con Compuestos Similares
Levofloxacin is part of the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, moxifloxacin, and gatifloxacin. Compared to these similar compounds, levofloxacin has several unique features:
Higher Potency: Levofloxacin is more potent against certain bacterial strains compared to other fluoroquinolones.
Improved Stability: The hemihydrate form of levofloxacin provides better stability and bioavailability.
Broader Spectrum: Levofloxacin has a broader spectrum of activity, making it effective against a wider range of bacterial infections.
Similar compounds include:
- Ciprofloxacin
- Moxifloxacin
- Gatifloxacin
- Ofloxacin
Levofloxacin’s unique properties make it a valuable antibiotic in the treatment of various bacterial infections and a subject of extensive scientific research.
Propiedades
Fórmula molecular |
C19H24FN3O4 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methane |
InChI |
InChI=1S/C18H20FN3O4.CH4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H4/t10-;/m0./s1 |
Clave InChI |
DDLBDCBGRPTZIE-PPHPATTJSA-N |
SMILES isomérico |
C.C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O |
SMILES canónico |
C.CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]-N-(trideuteriomethyl)ethanesulfonamide;hydrochloride](/img/structure/B10799933.png)

![7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;methane](/img/structure/B10799939.png)

![[(1S,5R,8R,13R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799953.png)
![methane;(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride](/img/structure/B10799960.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B10799965.png)

![[(2R,3R,4R,5S,6S,7S,8R,13S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799989.png)
![(E)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide;methane](/img/structure/B10799990.png)
![methyl N-[2-[(R)-(3-chlorophenyl)-[1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B10799998.png)
![Sodium;hydride;2-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]-5-sulfobenzenesulfonate](/img/structure/B10800006.png)


